2-Cyclopropylazetidine hydrochloride

Beschreibung

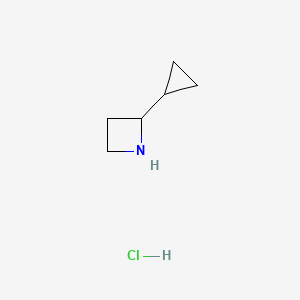

2-Cyclopropylazetidine hydrochloride is a small, nitrogen-containing heterocyclic compound comprising an azetidine ring (a four-membered saturated cyclic amine) substituted with a cyclopropyl group at the 2-position, combined with hydrochloric acid to form its hydrochloride salt. Key properties include:

- Molecular Formula: C₆H₁₁ClN (derived from the base structure C₆H₁₀N + HCl)

- Molecular Weight: ~136.06 g/mol

- CAS Number: 1820666-70-3

- Structural Features: The azetidine ring introduces significant ring strain, while the cyclopropyl group contributes steric bulk and unique electronic properties.

This compound is primarily utilized in research settings as a building block for pharmaceutical and agrochemical synthesis. Suppliers like GLPBIO classify it as "for research use only," emphasizing its role in exploratory chemistry .

Eigenschaften

IUPAC Name |

2-cyclopropylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-5(1)6-3-4-7-6;/h5-7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVVDXVBFIWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Azetidine Ring Formation

The reaction begins with an α-substituted arylmethylamine (e.g., benzhydrylamine) and a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in a hot organic solvent (e.g., butanol) containing a non-nucleophilic base (e.g., potassium carbonate) and water. The mixture is heated to 85°–150°C for several hours to form an N-protected azetidine intermediate. For cyclopropyl variants, the aryl group is replaced with a cyclopropane-containing substituent, though specific modifications require adjusting steric and electronic parameters.

Step 2: Hydrogenolysis of the Protecting Group

The N-protected azetidine undergoes hydrogenolysis in a protic solvent (e.g., methanol) with a strong mineral acid (e.g., hydrochloric acid) and a catalyst (e.g., palladium on charcoal) under hydrogen pressure (20–150 psi). This step removes the protecting group, yielding an azetidine mineral acid salt. For 2-cyclopropylazetidine, the cyclopropyl moiety must remain stable under these reductive conditions.

Step 3: Liberation of the Free Base and Hydrochloride Formation

The azetidine salt concentrate is added to a hot, agitated solution of strong base (e.g., 40–80% aqueous sodium hydroxide), releasing the free base as vapor. Condensation yields liquid 2-cyclopropylazetidine, which is treated with hydrochloric acid to form the hydrochloride salt. This step achieves high purity but requires careful control of temperature (80°–110°C) to prevent decomposition.

Magnesium-Mediated Nitrogen Atom Transfer to Donor-Acceptor Cyclopropanes

A modern transition-metal-free method, reported by ChemRxiv, employs magnesium-mediated nitrogen atom transfer from iminoiodinane to donor-acceptor cyclopropanes (DACs). This route is notable for its stereochemical control and scalability.

Reaction Mechanism

The DAC (e.g., cyclopropane with electron-withdrawing and electron-donating groups) reacts with iminoiodinane in the presence of magnesium bromide. The mechanism proceeds via nucleophilic ring opening of the DAC by a magnesium-bound nitrogen species, followed by a [2+2] cycloaddition to form the azetidine ring. Stereochemical inversion at the cyclopropane center ensures chirality transfer, making this method suitable for enantioselective synthesis.

Optimization and Scalability

Key parameters include:

- Solvent : Tetrahydrofuran (THF) or dichloromethane.

- Temperature : 0°–25°C.

- Catalyst : Magnesium bromide (10–20 mol%).

Gram-scale reactions achieve yields up to 92% for aryl-substituted DACs and 74% for alkyl variants, demonstrating industrial viability.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the advantages and limitations of each method.

*NR: Not reported in cited sources.

Critical Considerations in Process Optimization

Purity and Characterization

Final product purity depends on stringent purification, typically via recrystallization or chromatography. The hydrochloride salt’s hygroscopicity necessitates anhydrous handling.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropylazetidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce primary or secondary amines, and substitution reactions can result in various substituted azetidines.

Wissenschaftliche Forschungsanwendungen

Preparation Methods

The synthesis of 2-Cyclopropylazetidine hydrochloride can be achieved through several methods:

- Alkylation of Primary Amines : This involves using bis-triflates of 2-substituted-1,3-propanediols.

- Continuous Flow Reactors : These are employed for large-scale production to ensure high yield and purity.

Chemistry

This compound serves as a vital building block in organic synthesis:

- Organic Synthesis : It is utilized in forming complex organic molecules and polymers.

- Reagent in Chemical Reactions : The compound participates in various chemical reactions, including oxidation and nucleophilic substitutions.

Biology

Research indicates potential biological activities:

- Biological Interactions : The compound's structure allows it to interact with biological targets, influencing cellular processes.

- Pharmacological Studies : Investigations have shown that it may act as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which is significant for developing treatments for neurological disorders.

Medicine

The compound is being explored for its therapeutic potential:

- Drug Discovery : It is considered a promising pharmacophore for developing new therapeutic agents, particularly in treating mood disorders and cancer.

- Antidepressant Potential : Studies suggest that derivatives of this compound could serve as lead candidates for antidepressant therapies due to their effects on neurotransmitter systems.

Industry

In industrial applications:

- Polymer Production : It is used in creating polymers with unique properties, such as antibacterial coatings.

- Gene Transfection Agents : The compound shows potential as a non-viral agent for gene delivery systems.

Antidepressant Research

A systematic study investigated various compounds acting on nicotinic acetylcholine receptors. It identified derivatives that exhibited enhanced pharmacological profiles compared to predecessors, suggesting that this compound could be developed into effective antidepressants.

Cancer Research

Investigations into azetidine derivatives have shown promising results regarding their influence on apoptosis and cell proliferation pathways in cancer cell lines. The structural features of these compounds allow for targeted action against specific cellular mechanisms.

Wirkmechanismus

The mechanism of action of 2-Cyclopropylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Key Points of Comparison:

Structural Complexity :

- 2-Cyclopropylazetidine HCl and cyclopropylformamidine HCl are simpler molecules with cyclopropyl substituents, while memantine HCl and clonidine HCl feature polycyclic frameworks. The former are ideal for probing structure-activity relationships in medicinal chemistry.

Applications :

- 2-Cyclopropylazetidine HCl is strictly a research tool , whereas memantine HCl and clonidine HCl are FDA-approved therapeutics . Cyclopropylformamidine HCl’s use is restricted to early-stage R&D due to undefined toxicological profiles .

Analytical Methods :

- While HPLC is a common method for quantifying related substances in pioglitazone HCl and clonidine HCl , 2-cyclopropylazetidine HCl lacks documented analytical protocols. Its analysis would likely require reversed-phase HPLC with mass spectrometry for purity assessment.

Memantine HCl and clonidine HCl have well-established safety profiles due to clinical use .

Research and Development Considerations

- Synthetic Utility : The strained azetidine ring in 2-cyclopropylazetidine HCl offers reactivity for ring-opening reactions, enabling access to diverse amine derivatives .

- Limitations : Lack of comprehensive toxicological data (similar to cyclopropylformamidine HCl ) restricts its use beyond exploratory studies.

- Future Directions : Comparative studies with azetidine derivatives (e.g., 2-phenylazetidine HCl) could elucidate the impact of cyclopropyl groups on bioavailability and target binding.

Biologische Aktivität

2-Cyclopropylazetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and implications for drug development, drawing from diverse sources to provide a comprehensive overview.

This compound can be synthesized through various methods, including cycloaddition reactions and other synthetic strategies that enhance the stability and reactivity of azetidine derivatives. The cyclopropyl group contributes to the compound's conformational rigidity, which is often associated with improved biological activity.

Biological Activity

The biological activity of this compound has been investigated in several contexts, particularly its role as a potential therapeutic agent. Below are key findings related to its biological effects:

Inhibition of KRAS G12C

Recent studies have highlighted the effectiveness of compounds containing the cyclopropyl motif in inhibiting KRAS G12C, a common mutation in pancreatic cancer. For instance, a derivative of 2-cyclopropylazetidine demonstrated significant cellular potency with an IC50 value of 0.604 μM against KRAS G12C . This suggests that the compound may serve as a promising candidate for targeted cancer therapies.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties by modulating key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structural features have been reported to inhibit MAPK signaling pathways, leading to reduced cell viability in cancer cell lines .

Neuroprotective Effects

Emerging research indicates that azetidine derivatives, including this compound, may offer neuroprotective effects. These compounds have been shown to reduce oxidative stress and improve neuronal survival in models of neurodegenerative diseases . The mechanism often involves modulation of inflammatory responses and enhancement of synaptic plasticity.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

-

Case Study: Cancer Therapeutics

- Objective : To evaluate the efficacy of 2-cyclopropylazetidine derivatives in inhibiting tumor growth.

- Findings : In a study involving pancreatic adenocarcinoma cell lines, compounds featuring the cyclopropyl group showed enhanced potency compared to their non-cyclopropyl counterparts, establishing a direct correlation between structural features and biological activity .

- Case Study: Neuroprotection

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Q & A

Basic: What are the recommended synthetic routes for 2-Cyclopropylazetidine hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves cyclopropane ring formation coupled with azetidine functionalization. For example, analogous compounds (e.g., methyl 2-methylazetidine-3-carboxylate hydrochloride) are synthesized via acid-catalyzed cyclization under controlled pH (3.5–4.0) and low temperatures (0–5°C) to minimize side reactions . Purification steps may include recrystallization from ethanol/water mixtures or column chromatography using silica gel (60–120 mesh) with a gradient elution system (e.g., 5–20% methanol in dichloromethane). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store desiccated at 2–8°C in amber vials to prevent photodegradation. For long-term stability, lyophilized powders can be kept at -20°C under inert gas (argon) .

- Handling: Use nitrile gloves, chemical-resistant lab coats, and fume hoods. Avoid skin/eye contact; wash hands immediately after handling. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR (400 MHz, DO or DMSO-d) to confirm cyclopropane and azetidine ring geometry. Key signals: cyclopropyl protons (δ 0.8–1.2 ppm) and azetidine NH (δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H] at m/z 139.08 (calculated for CHClN).

- X-ray Crystallography: For absolute configuration determination, single crystals are grown via slow evaporation in ethanol .

Advanced: How can researchers resolve contradictions in the pharmacological data of this compound?

Methodological Answer:

- Comparative Binding Assays: Use radioligand displacement studies (e.g., H-labeled analogs) across receptor subtypes (e.g., serotonin, dopamine) to identify off-target effects .

- Dose-Response Curves: Repeat experiments under standardized conditions (pH 7.4, 37°C) with negative controls (e.g., vehicle-only) to rule out solvent interference .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 2-cyclopropylaniline hydrochloride) to identify trends in bioactivity .

Basic: What are the known toxicological profiles of this compound, and what safety protocols are recommended?

Methodological Answer:

- Toxicity Data: Limited studies suggest moderate acute toxicity (LD > 200 mg/kg in rodents). Chronic exposure risks (e.g., neurotoxicity) remain uncharacterized .

- Safety Protocols:

- PPE: Safety goggles, NIOSH-approved respirators for aerosolized particles.

- Emergency Measures: For ingestion, administer activated charcoal (1 g/kg); for eye contact, rinse with 0.9% saline for 15 minutes .

Advanced: What experimental designs are suitable for studying the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectrophotometry to monitor reaction rates with nucleophiles (e.g., thiols, amines) at varying pH (2–10) and temperatures (25–60°C).

- Mechanistic Probes: Isotopic labeling (e.g., N-azetidine) to track bond cleavage via H-N HMBC NMR .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict transition states and regioselectivity in ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.